molecular formula C19H15N5O6S2 B2579120 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 899954-36-0

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2579120
CAS No.: 899954-36-0
M. Wt: 473.48
InChI Key: CYASNYGPDSFPMG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide involves multiple steps. A common synthetic route starts with the preparation of the benzo[d]isothiazole-3-one core. This can be achieved through the cyclization of a precursor such as ortho-aminobenzenesulfonamide with appropriate reagents under oxidative conditions.

Once the benzo[d]isothiazole-3-one core is formed, it is further functionalized to introduce the acetamide and pyrimidin-2-ylsulfamoylphenyl groups. The reaction conditions typically involve the use of a strong base, like sodium hydride, in an aprotic solvent such as dimethylformamide (DMF) to promote the nucleophilic substitution reactions needed to attach these groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure cost-effectiveness, yield, and purity. This might involve scaling up the reactions in large reactors, using continuous flow processes, and employing efficient purification techniques like recrystallization and chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: This reaction involves the increase in the oxidation state of the compound, often leading to the formation of more oxidized products.

  • Reduction: Reduction reactions decrease the oxidation state, potentially converting functional groups into more reduced forms.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically employ reagents like oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) for oxidation, reducing agents (e.g., sodium borohydride, lithium aluminum hydride) for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonyl derivatives, reduction could produce sulfide derivatives, and substitution reactions could introduce different functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide can serve as a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids, which could inform the development of new biochemical assays or tools.

Medicine

Medical research could explore the compound's therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate for treating certain diseases.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes, benefiting fields like polymer chemistry or environmental science.

Mechanism of Action

The mechanism by which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with molecular targets in biological systems. These targets could include enzymes, receptors, or signaling molecules. By binding to these targets, the compound can modulate specific pathways, leading to various biological outcomes. The precise pathways involved would depend on the context of its application, such as inhibiting an enzyme involved in disease progression or activating a receptor to trigger a therapeutic response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide include other benzo[d]isothiazol derivatives and sulfonamide-containing molecules. These compounds may share structural similarities but differ in their specific substituents and functional groups.

Highlighting Uniqueness

What sets this compound apart is its unique combination of functional groups, which can provide distinct reactivity and biological activity. For example, the presence of both the benzo[d]isothiazol and sulfonamide moieties may confer a unique ability to interact with multiple biological targets, potentially leading to novel therapeutic effects.

By exploring the properties and applications of this compound, researchers and industry professionals can harness its potential for scientific and practical advancements.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O6S2/c25-17(12-24-18(26)15-4-1-2-5-16(15)32(24,29)30)22-13-6-8-14(9-7-13)31(27,28)23-19-20-10-3-11-21-19/h1-11H,12H2,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYASNYGPDSFPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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